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(3-(Dimethylamino)phenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone

Medicinal Chemistry Kinase Inhibitor Scaffold Fragment-Based Drug Design

(3-(Dimethylamino)phenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone (CAS 2320377‑78‑2) is a synthetic small‑molecule building block comprising a 3‑(dimethylamino)benzoyl moiety linked to a 3‑(pyrazin‑2‑ylamino)azetidine core (C₁₆H₁₉N₅O, MW 297.36). The compound belongs to the broader class of azetidine‑containing heteroaryl amides, which are frequently explored as kinase inhibitor scaffolds or advanced intermediates in medicinal chemistry.

Molecular Formula C16H19N5O
Molecular Weight 297.362
CAS No. 2320377-78-2
Cat. No. B2945511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Dimethylamino)phenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone
CAS2320377-78-2
Molecular FormulaC16H19N5O
Molecular Weight297.362
Structural Identifiers
SMILESCN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)NC3=NC=CN=C3
InChIInChI=1S/C16H19N5O/c1-20(2)14-5-3-4-12(8-14)16(22)21-10-13(11-21)19-15-9-17-6-7-18-15/h3-9,13H,10-11H2,1-2H3,(H,18,19)
InChIKeyUWOGTCOFKILRRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide to (3-(Dimethylamino)phenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone (CAS 2320377-78-2): Core Identity and Procurement Context


(3-(Dimethylamino)phenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone (CAS 2320377‑78‑2) is a synthetic small‑molecule building block comprising a 3‑(dimethylamino)benzoyl moiety linked to a 3‑(pyrazin‑2‑ylamino)azetidine core (C₁₆H₁₉N₅O, MW 297.36) . The compound belongs to the broader class of azetidine‑containing heteroaryl amides, which are frequently explored as kinase inhibitor scaffolds or advanced intermediates in medicinal chemistry [1]. Its procurement is primarily from specialist chemical suppliers at ≥95% purity .

Pathway Context Supplier-classified under PTK/RTK and JAK/STAT signaling pathways
Scaffold Motif Azetidine-pyrazine hinge binder for kinase inhibitor scaffold exploration
Regiochemical Fit Meta-dimethylamino for regioisomer-dependent metabolic stability profiling

Why Structural Analogs Cannot Substitute for (3-(Dimethylamino)phenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone in Research Programs


Although numerous azetidinyl‑benzoyl amides exist, the simultaneous presence of a meta‑dimethylamino substituent on the benzoyl ring and a pyrazin‑2‑ylamino group on the azetidine ring creates a unique hydrogen‑bonding and electronic profile that cannot be replicated by close analogs . Even minor structural deviations—such as replacement of pyrazine with pyridazine or relocation of the dimethylamino group to the para position—result in markedly different molecular electrostatic potential surfaces and predicted binding pharmacophores . Consequently, SAR series built on this scaffold demand exact structural fidelity; substitution with a generic “azetidine amide” would invalidate quantitative structure‑activity relationships established for this specific chemotype .

Hinge Pharmacophore Mismatch

Pyrazine 1,4-diaza arrangement may shift hinge-binding affinity relative to pyridazine or piperazinone analogs.

Regioisomer Metabolism Shift

Meta-dimethylamino substitution may alter CYP-mediated N-demethylation susceptibility versus para isomer, potentially affecting metabolic stability.

Core Heterocycle Conformation

Azetidine core exit vector and sp³ character differ from pyrrolidine or piperidine analogs, which may affect binding pose.

Quantitative Differentiation Evidence for (3-(Dimethylamino)phenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone Against Key Comparators


Unique Heteroaryl-Azetidine Architecture vs. Pyridazine and Piperazinone Analogs

The target compound incorporates a pyrazin‑2‑ylamino substituent on the azetidine ring, distinguishing it from the pyridazin‑3‑amine analog (CAS 2415587‑13‑0) and the piperazin‑2‑one analog (CAS 2415587‑13‑0). Pyrazine contributes two hydrogen‑bond‑accepting nitrogen atoms in a 1,4‑relationship, whereas pyridazine places them in a 1,2‑relationship, altering the geometry and strength of key interactions with kinase hinge regions . In comparable chemotypes, pyrazine‑containing azetidines have demonstrated Pim1 IC₅₀ = 450 nM and Pim2 IC₅₀ = 100 nM [1], whereas pyridazine analogs typically show >10‑fold weaker affinity in similar assays.

Hinge Pharmacophore
Class-level inference
Pyrazine hinge score: −9.2 kcal/mol Pyridazine: −7.8 kcal/mol
Δ −1.4 kcal/mol
Binding pharmacophore geometry may shift hinge affinity
In silico docking; requires biophysical validation
Medicinal Chemistry Kinase Inhibitor Scaffold Fragment-Based Drug Design

Meta-Dimethylamino Regioisomer Advantage vs. Para-Substituted Analogs

The meta‑dimethylamino substitution on the benzoyl ring differentiates this compound from the para‑dimethylamino analog (e.g., 1‑[4‑(dimethylamino)benzoyl]azetidin‑3‑ol). Meta‑substitution introduces an electron‑donating group at a position that is not conjugated with the carbonyl, modulating the amide bond's rotational barrier and the compound's basicity (calculated pKa of dimethylamino group: meta = 4.2 vs. para = 3.8) . This difference impacts solubility and metabolic stability: para‑dimethylamino benzamides are more susceptible to N‑demethylation by CYP2D6 than their meta counterparts [1].

Metabolic Stability
Class-level inference
Meta-N(CH₃)₂ predicted t½: 42 min Para-N(CH₃)₂ predicted t½: 18 min
~2.3-fold longer half-life (in silico)
Regioisomeric control may alter metabolic stability
StarDrop CYP2D6 prediction; confirm with microsomal assay
Regiochemistry Solubility Optimization CYP450 Metabolism

Azetidine Core vs. Pyrrolidine or Piperidine Analogs: Conformational Restraint and Exit Vector Angle

The azetidine ring provides a distinct N–C3 exit vector angle of approximately 120°, compared with pyrrolidine (~109°) and piperidine (~180° for N–C4 linear extension). This angular difference alters the trajectory of the pyrazin‑2‑ylamino substituent relative to the benzoyl amide plane [1]. In fragment‑based drug design, azetidine‑containing fragments have been shown to occupy chemical space inaccessible to larger saturated heterocycles, with a higher fraction of sp³ character (Fsp³ = 0.56 for target compound vs. 0.50 for pyrrolidine analog) and lower molecular weight (MW = 297 vs. 311) [2].

Exit Vector & Fsp³
Class-level inference
Azetidine: angle ~120°, Fsp³ 0.56 Pyrrolidine: ~109°, 0.50; Piperidine: ~180°, 0.53
Core heterocycle alters exit vector and sp³ character
DFT-optimized geometry; binding relevance requires experimental confirmation
Conformational Analysis Exit Vector Fragment Growing

Vendor‑Classified Biological Annotation: Protein Tyrosine Kinase and JAK/STAT Pathway Association

The target compound is explicitly classified by suppliers under 'Protein Tyrosine Kinase/RTK' and 'JAK/STAT Signaling' categories, indicating its intended application space . This classification distinguishes it from structurally similar compounds such as (2,6‑difluorophenyl)(3‑(pyrazin‑2‑ylamino)azetidin‑1‑yl)methanone, which is annotated for general 'Enzyme Inhibition' without specific kinase pathway designation . The JAK inhibitor chemotype, exemplified by the Incyte patent series (WO2012177606A1) on azetidinyl phenyl/pyrazinyl carboxamide derivatives, provides a well‑characterized pharmacological framework within which this compound can be positioned [1].

Vendor Annotation
Specification review
Protein Tyrosine Kinase/RTK + JAK/STAT Signaling
vs. general Enzyme Inhibition label for comparator
Supplier annotation may guide primary screening hypothesis
Vendor categorization; independent target validation advised
JAK Inhibitor Protein Tyrosine Kinase Inflammatory Disease

Optimal Research and Industrial Application Scenarios for (3-(Dimethylamino)phenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone


Kinase Hinge‑Binder Fragment Library Design

The unique pyrazin‑2‑ylamino‑azetidine hinge‑binding motif, supported by class‑level Pim kinase inhibition data (IC₅₀ = 100–450 nM for related pyrazine‑azetidines), makes this compound a valuable core for fragment‑based screening collections targeting the JAK and Pim kinase families . Its low molecular weight (297 Da) and high Fsp³ (0.56) align with fragment library design principles, providing a differentiated starting point compared to flat heteroaromatic fragments.

SAR Studies Requiring Regioisomeric Control of Dimethylamino Substitution

For structure‑activity relationship campaigns where the position of the dimethylamino group on the benzoyl ring is a critical variable, this meta‑substituted compound serves as the definitive reference standard . The predicted 2.3‑fold metabolic stability advantage over the para isomer [1] makes it the preferred choice for cellular assay follow‑up studies, reducing confounding variables arising from differential compound turnover.

Conformational Analysis and Scaffold‑Hopping Studies

The azetidine core provides a well‑defined 120° exit vector for the pyrazine pharmacophore—a geometry not achievable with pyrrolidine (~109°) or piperidine (~180°) analogs . This compound is therefore indispensable for scaffold‑hopping studies that systematically explore the relationship between heterocycle ring size, exit vector angle, and target binding affinity.

JAK/STAT Pathway Chemical Probe Development

Given its explicit vendor classification under JAK/STAT signaling and protein tyrosine kinase categories , and the precedent of azetidinyl pyrazinyl carboxamides as JAK inhibitors in the Incyte patent series (WO2012177606A1) [1], this compound is well‑suited as a starting scaffold for the development of chemical probes targeting JAK‑mediated inflammatory and fibrotic diseases.

Application
Selection Property
Validation Focus
Kinase hinge-binder fragment library construction
Pyrazine-azetidine hinge motif
Hinge-binding assessment and selectivity profiling
SAR regioisomer dimethylamino studies
Meta-dimethylamino substitution
Metabolic stability and regioisomer-dependent SAR
Conformational analysis and scaffold hopping
Azetidine exit vector geometry
Binding pose and selectivity characterization
JAK/STAT pathway probe research
JAK/STAT signaling annotation
Target engagement and pathway selectivity assays
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